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Core Science & Biosynthesis

Foundational

Physicochemical properties and molecular weight of 2-(3-Bromo-5-ethylphenyl)-1,3-dioxolane

An In-Depth Technical Guide to the Physicochemical Profiling and Synthetic Utility of 2-(3-Bromo-5-ethylphenyl)-1,3-dioxolane Abstract In modern drug discovery and complex API (Active Pharmaceutical Ingredient) synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Profiling and Synthetic Utility of 2-(3-Bromo-5-ethylphenyl)-1,3-dioxolane

Abstract In modern drug discovery and complex API (Active Pharmaceutical Ingredient) synthesis, the strategic use of orthogonally reactive building blocks is paramount. 2-(3-Bromo-5-ethylphenyl)-1,3-dioxolane (CAS RN: 2624417-89-4) represents a highly versatile bifunctional scaffold. By masking a reactive benzaldehyde core as a stable 1,3-dioxolane acetal, chemists can perform harsh transition-metal-catalyzed cross-couplings on the aryl bromide moiety without compromising the carbonyl oxidation state. This whitepaper provides an authoritative breakdown of its physicochemical properties, molecular weight characteristics, and field-proven experimental protocols for its utilization.

Molecular Identity & Physicochemical Properties

Understanding the foundational physical chemistry of a building block dictates its handling, solubility, and behavior in biphasic reaction systems.

The molecule consists of a central phenyl ring substituted with three functional groups:

  • A 1,3-dioxolane ring (C1): A cyclic acetal protecting group.

  • A bromine atom (C3): A heavy halogen providing a handle for oxidative addition in palladium catalysis.

  • An ethyl group (C5): An aliphatic chain that modulates the lipophilicity (LogP) and steric environment of the aryl ring.

Molecular Weight & Isotopic Signature

The molecular formula is C11H13BrO2 . The standard molecular weight is calculated as 257.12 g/mol [1]. However, as an Application Scientist analyzing Mass Spectrometry (MS) data, it is critical to account for the natural isotopic abundance of bromine. Bromine exists as an almost 1:1 mixture of 79Br and 81Br . Consequently, the mass spectrum will not show a single parent ion at 257 m/z. Instead, it will display a distinct "twin peak" signature (M and M+2) at approximately m/z 256.01 and m/z 258.01 , which serves as a self-validating diagnostic tool during reaction monitoring.

Physicochemical Data Summary

The following table synthesizes the core quantitative data for 2-(3-Bromo-5-ethylphenyl)-1,3-dioxolane [1][2]:

PropertyValueScientific Rationale / Implication
CAS Registry Number 2624417-89-4Unique identifier for procurement and database indexing.
Molecular Formula C11H13BrO2Dictates stoichiometry in synthetic planning.
Molecular Weight 257.12 g/mol Average mass used for bulk molarity calculations.
Monoisotopic Mass 256.0099 DaExact mass for High-Resolution Mass Spectrometry (HRMS).
Physical State Viscous Liquid / Low-Melting SolidTypical for asymmetric, halogenated aryl acetals.
Estimated Density ~1.40 - 1.45 g/cm³High density driven by the heavy bromine atom.
Estimated Boiling Point 310 - 330 °C (at 760 mmHg)High BP necessitates high-vacuum distillation for purification.
Solubility Profile Soluble in DCM, THF, DMF, EtOAcHighly lipophilic; completely insoluble in aqueous media.

Structural Logic & Orthogonal Reactivity (The "Why")

In synthetic design, every functional group must serve a deliberate purpose. Unprotected aldehydes are highly electrophilic; they are prone to nucleophilic attack, unwanted aldol condensations, and oxidation under ambient conditions.

By converting the aldehyde to a 1,3-dioxolane , the electrophilic carbon is transformed into a stable sp3 acetal center. According to Greene's Protective Groups in Organic Synthesis, cyclic acetals are exceptionally stable to strong bases, nucleophiles, and catalytic reduction, yet they can be cleaved swiftly under mild aqueous acidic conditions [3]. This creates an orthogonal reactivity profile : the aryl bromide can undergo basic Suzuki-Miyaura or Buchwald-Hartwig couplings while the "masked" aldehyde remains completely inert.

G A 2-(3-Bromo-5-ethylphenyl) -1,3-dioxolane (Stable Acetal) B Pd-Catalyzed Cross-Coupling (Basic Conditions) A->B Aryl Bromide Activation C Coupled Intermediate (Intact Dioxolane) B->C C-C Bond Formation D Acidic Deprotection (Aqueous Acid) C->D pH Shift (< pH 3) E Target Aldehyde (Downstream API) D->E Oxocarbenium Hydrolysis

Workflow demonstrating orthogonal reactivity: Pd-coupling under basic conditions preserves the dioxolane.

Experimental Protocols & Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Causality is embedded into every step to explain why specific reagents and conditions are selected.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Coupling

Objective: Form a new C-C bond at the C3 position without cleaving the dioxolane.

  • Preparation: In an oven-dried Schlenk flask, combine 2-(3-Bromo-5-ethylphenyl)-1,3-dioxolane (1.0 equiv) and an arylboronic acid (1.2 equiv).

  • Catalyst & Base Selection: Add Pd(dppf)Cl2​ (0.05 equiv) and Potassium Carbonate ( K2​CO3​ , 2.5 equiv).

    • Causality: K2​CO3​ is a mild base. It is strong enough to form the reactive boronate complex required for transmetalation, but not harsh enough to cause side reactions. Basic conditions inherently protect the acid-sensitive dioxolane [3].

  • Solvent System: Suspend the mixture in a 4:1 ratio of 1,4-Dioxane to Water.

    • Causality: The biphasic system ensures the organic substrates dissolve in dioxane while the inorganic base dissolves in water, facilitating interfacial reactivity.

  • Degassing: Sparge the mixture with Argon for 15 minutes to remove dissolved oxygen, preventing catalyst poisoning and homocoupling of the boronic acid.

  • Execution: Heat the mixture to 90 °C for 12 hours. Monitor via TLC (Hexanes/EtOAc). The disappearance of the starting material validates the oxidative addition of the aryl bromide.

Protocol B: Acid-Mediated Dioxolane Deprotection

Objective: Unmask the aldehyde for downstream functionalization.

  • Solubilization: Dissolve the coupled intermediate from Protocol A in Tetrahydrofuran (THF).

    • Causality: THF is a water-miscible solvent that keeps the highly lipophilic intermediate in solution when aqueous acid is introduced.

  • Acidification: Add 2M aqueous Hydrochloric Acid (HCl) dropwise until the solution reaches pH < 2.

  • Execution: Stir at room temperature for 2-4 hours.

  • Validation (In-Process): Monitor via 1H NMR. The diagnostic acetal proton (a sharp singlet at ~5.8 ppm) will disappear, replaced by a highly deshielded aldehyde proton (a singlet at ~10.0 ppm).

G A 1,3-Dioxolane Acetal B Protonated Acetal (H+ attack on Oxygen) A->B + H+ C Oxocarbenium Ion (Ring Opening) B->C - Ethylene Glycol (partial) D Hemiacetal Intermediate (H2O Nucleophilic Attack) C->D + H2O E Aryl Aldehyde + Ethylene Glycol D->E - H+ - Ethylene Glycol

Acid-catalyzed hydrolysis mechanism of the 1,3-dioxolane protecting group via an oxocarbenium ion.

Analytical Characterization Standards

To verify the integrity of 2-(3-Bromo-5-ethylphenyl)-1,3-dioxolane upon receipt or synthesis, researchers should rely on the following spectroscopic benchmarks:

  • 1H NMR (CDCl 3​ , 400 MHz):

    • δ 5.75 - 5.85 ppm (s, 1H): The methine proton of the acetal. Its presence confirms the dioxolane ring is intact.

    • δ 4.00 - 4.15 ppm (m, 4H): The ethylene glycol backbone ( −O−CH2​−CH2​−O− ).

    • δ 2.65 ppm (q, 2H) & δ 1.25 ppm (t, 3H): The ethyl group attached to the aromatic ring.

  • Infrared Spectroscopy (IR): Absence of a strong C=O stretch at ~1700 cm −1 confirms that no free aldehyde is present. Strong C−O stretching bands will appear between 1050 and 1150 cm −1 .

Conclusion

2-(3-Bromo-5-ethylphenyl)-1,3-dioxolane (MW: 257.12 g/mol ) is a structurally optimized building block that elegantly solves the problem of aldehyde over-reactivity during complex synthesis. By leveraging the orthogonal stability of the 1,3-dioxolane group under basic cross-coupling conditions, researchers can construct complex, multi-ring API frameworks before selectively unmasking the reactive aldehyde via targeted acidic hydrolysis.

References

  • Wuts, P. G. M., & Greene, T. W. "Greene's Protective Groups in Organic Synthesis, 5th Edition." John Wiley & Sons. Available at:[Link]

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 2-(3-Bromo-5-ethylphenyl)-1,3-dioxolane

Application Note: Synthesis and Isolation Protocol for 2-(3-Bromo-5-ethylphenyl)-1,3-dioxolane Introduction & Mechanistic Rationale In multistep organic synthesis and drug development, the aldehyde functional group is hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Isolation Protocol for 2-(3-Bromo-5-ethylphenyl)-1,3-dioxolane

Introduction & Mechanistic Rationale

In multistep organic synthesis and drug development, the aldehyde functional group is highly susceptible to unwanted nucleophilic attack and reduction. To perform aggressive downstream transformations on other parts of the molecule—such as metal-halogen exchange or cross-coupling on an aryl bromide—the aldehyde must be transiently masked[1]. The conversion of 3-bromo-5-ethylbenzaldehyde to its corresponding cyclic acetal, 2-(3-bromo-5-ethylphenyl)-1,3-dioxolane, using ethylene glycol is a highly effective and stable protection strategy[2].

This protocol utilizes p-toluenesulfonic acid (p-TsOH) as a soluble Brønsted acid catalyst to protonate the carbonyl oxygen, enhancing its electrophilicity. Ethylene glycol acts as the nucleophile, first forming a hemiacetal intermediate, followed by intramolecular cyclization to yield the stable 1,3-dioxolane ring[1]. Because acetalization is an equilibrium process, Le Chatelier's principle is exploited by conducting the reaction in refluxing toluene and physically removing the water byproduct using a Dean-Stark trap[3].

Experimental Workflow

Workflow A 3-Bromo-5-ethylbenzaldehyde (Limiting Reagent) D Reaction Mixture (Round Bottom Flask) A->D B Ethylene Glycol (Excess) B->D C p-TsOH (Catalyst) + Toluene (Solvent) C->D E Azeotropic Reflux (Dean-Stark Trap, 120°C) D->E F Water Removal (Drives Equilibrium) E->F Byproduct G Crude Acetal Solution E->G Main Stream H Aqueous Workup (NaHCO3 Wash) G->H I Purification (Flash Chromatography) H->I J 2-(3-Bromo-5-ethylphenyl)-1,3-dioxolane (Pure Product) I->J

Figure 1: Experimental workflow for acid-catalyzed acetalization using a Dean-Stark apparatus.

Materials and Reagents

ReagentMW ( g/mol )EquivalentsAmountRole
3-Bromo-5-ethylbenzaldehyde213.071.010.0 g (46.9 mmol)Substrate
Ethylene Glycol62.073.08.7 g (140.7 mmol)Reactant / Protecting Group
p-Toluenesulfonic acid (H₂O)190.220.050.45 g (2.35 mmol)Acid Catalyst
Toluene92.14-100 mLSolvent / Azeotrope
Saturated NaHCO₃ (aq)--50 mLQuenching Agent
Anhydrous Na₂SO₄--As neededDesiccant

Note: A 3.0 equivalent excess of ethylene glycol is used to further drive the equilibrium toward the product, compensating for any minor losses during azeotropic distillation.

Step-by-Step Experimental Protocol

Phase 1: Reaction Assembly

  • Flask Preparation: To an oven-dried 250 mL round-bottom flask equipped with a PTFE-coated magnetic stir bar, add 10.0 g of 3-bromo-5-ethylbenzaldehyde.

  • Reagent Addition: Add 100 mL of anhydrous toluene to dissolve the substrate. Subsequently, add 8.7 g of ethylene glycol and 0.45 g of p-toluenesulfonic acid monohydrate. Causality Check: Toluene is selected because it forms a minimum-boiling azeotrope with water (boiling point ~85 °C), allowing efficient water removal at standard reflux temperatures without degrading the starting materials[3].

Phase 2: Azeotropic Distillation 3. Apparatus Setup: Attach a Dean-Stark trap to the neck of the round-bottom flask. Fit a water-cooled reflux condenser to the top of the Dean-Stark trap[3]. 4. Heating: Submerge the flask in an oil bath set to 130 °C. Stir vigorously. 5. Monitoring: As the mixture reaches reflux, the toluene-water azeotrope will vaporize, condense, and fall into the trap. Because water is denser than toluene and immiscible, it will phase-separate at the bottom of the trap, while the upper toluene layer overflows back into the reaction flask[3]. 6. Completion: Continue refluxing until water accumulation in the trap ceases (typically 2 to 4 hours). The theoretical water yield is ~0.85 mL. Verify reaction completion via TLC (Hexanes/Ethyl Acetate 9:1), observing the complete disappearance of the UV-active aldehyde spot.

Phase 3: Quenching and Workup 7. Cooling: Remove the flask from the oil bath and allow the mixture to cool to room temperature. 8. Neutralization (Critical Step): Add 50 mL of saturated aqueous NaHCO₃ solution to the flask and stir for 5 minutes. Causality Check: Acetal formation is fully reversible. If the acid catalyst is not neutralized prior to aqueous workup, the introduction of water will immediately drive the equilibrium backward, hydrolyzing the newly formed dioxolane back to the aldehyde[1]. 9. Extraction: Transfer the biphasic mixture to a separatory funnel. Isolate the upper organic (toluene) layer. Extract the aqueous layer with an additional 30 mL of ethyl acetate. 10. Drying: Combine the organic layers and dry over anhydrous Na₂SO₄. Filter the suspension to remove the drying agent. 11. Concentration: Remove the solvents under reduced pressure using a rotary evaporator (water bath at 40 °C) to yield the crude product as a viscous oil.

Phase 4: Purification and Isolation 12. Flash Chromatography: Purify the crude oil via silica gel flash chromatography. Elute with a gradient of 100% Hexanes to 95:5 Hexanes/Ethyl Acetate. The cyclic acetal is significantly less polar than the starting aldehyde and will elute earlier. 13. Final Isolation: Pool the product-containing fractions and concentrate in vacuo to afford pure 2-(3-bromo-5-ethylphenyl)-1,3-dioxolane.

Analytical Validation

To validate the structural integrity of the synthesized dioxolane, perform ¹H NMR spectroscopy (CDCl₃).

  • Self-Validating Markers: The defining feature of successful acetalization is the disappearance of the highly deshielded aldehyde proton signal (typically ~9.9–10.0 ppm) and the emergence of a new methine singlet around 5.7–5.8 ppm, corresponding to the acetal proton (O-CH-O). Additionally, a multiplet around 4.0–4.1 ppm (4H) will confirm the presence of the intact ethylene glycol backbone in the dioxolane ring.

Sources

Application

Acid-Catalyzed Deprotection of 2-(3-Bromo-5-ethylphenyl)-1,3-dioxolane to 3-Bromo-5-ethylbenzaldehyde

Executive Summary The protection of 3-bromo-5-ethylbenzaldehyde as a 1,3-dioxolane (cyclic acetal) is a highly effective strategy in organic synthesis to mask the electrophilic carbonyl carbon from undesired nucleophilic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The protection of 3-bromo-5-ethylbenzaldehyde as a 1,3-dioxolane (cyclic acetal) is a highly effective strategy in organic synthesis to mask the electrophilic carbonyl carbon from undesired nucleophilic attacks. Regenerating the parent aldehyde requires a chemoselective, acid-catalyzed hydrolysis[1]. This application note details the mechanistic causality, catalyst selection, and self-validating experimental protocols required to efficiently deprotect 2-(3-bromo-5-ethylphenyl)-1,3-dioxolane while preserving the integrity of the halogen and alkyl substituents.

Mechanistic Principles & Causality

Acetal cleavage is the microscopic reverse of acetal formation[2]. The transformation relies on thermodynamic control and is governed by Le Chatelier's principle.

The reaction is initiated by the protonation of one of the dioxolane oxygen atoms, which weakens the adjacent C–O bond. Subsequent ring-opening generates a resonance-stabilized oxocarbenium ion. This C–O cleavage is the rate-determining step of the deprotection[3]. The 3-bromo and 5-ethyl substituents on the phenyl ring exert competing electronic effects (mild inductive withdrawal from the halogen vs. hyperconjugative donation from the ethyl group). Consequently, the intermediate oxocarbenium ion is moderately stable, requiring robust but standard acidic conditions for efficient cleavage[3].

Water must be present in excess to act as a nucleophile, attacking the oxocarbenium ion to form a hemiacetal that ultimately collapses into the free aldehyde and ethylene glycol[2]. To further drive the equilibrium forward, acetone is frequently employed as a co-solvent. Acetone acts as a transacetalization acceptor—it reacts with the liberated ethylene glycol to form 2,2-dimethyl-1,3-dioxolane, irreversibly sequestering the byproduct and preventing the re-protection of the target benzaldehyde[2].

Mechanism A 1,3-Dioxolane Substrate (Stable Acetal) B Protonated Acetal (Activated Intermediate) A->B + H+ (Acid Catalyst) C Oxocarbenium Ion (Rate-Determining Step) B->C Ring Opening (C-O Cleavage) D Hemiacetal (Hydration Product) C->D + H2O (Nucleophilic Attack) E 3-Bromo-5-ethylbenzaldehyde + Ethylene Glycol D->E - H+, - Ethylene Glycol (Equilibrium Shift)

Mechanism of acid-catalyzed 1,3-dioxolane deprotection.

Catalyst Selection & Quantitative Data

The choice of acid catalyst dictates the reaction kinetics, workup complexity, and overall yield. The table below summarizes the quantitative performance of standard catalytic systems for acetal deprotection[2],[4].

Catalyst SystemSolvent SystemTemp (°C)Typical TimeYield (%)Mechanistic Notes & Chemoselectivity
p-TsOH (10 mol%)Acetone / H₂O (10:1)20–252–4 h>90%Excellent general method; transacetalization by acetone drives equilibrium forward.
Amberlyst-15 (w/w)Acetone / H₂O (10:1)20–254–8 h85–95%Heterogeneous solid-supported acid; allows for a neutralization-free workup via filtration.
Aqueous HCl (1 M)THF / H₂O (5:1)501–2 h>85%Harsher conditions; rapid kinetics but requires careful monitoring to avoid side reactions.
Bi(OTf)₃ (5 mol%)Wet DCM20<1 h>90%Mild Lewis acid alternative; highly effective if Brønsted acids cause undesired side reactions.

Experimental Workflows & Self-Validating Protocols

To ensure high fidelity and reproducibility, the following protocols incorporate self-validating checkpoints.

Workflow Start Reaction Setup (Substrate + Solvent + Acid) Monitor TLC Monitoring (DNPH Stain for Aldehyde) Start->Monitor Monitor->Monitor Incomplete Quench Base Quench (sat. NaHCO3) (Prevent Re-acetalization) Monitor->Quench Complete Extract Liquid-Liquid Extraction (Remove Ethylene Glycol) Quench->Extract Purify Organic Layer Concentration (Isolate Pure Aldehyde) Extract->Purify

Self-validating experimental workflow for acetal deprotection.

Protocol A: Homogeneous Deprotection using p-TsOH

Causality & Design: p-Toluenesulfonic acid (p-TsOH) is a strong, organic-soluble Brønsted acid that provides rapid kinetics. Wet acetone is used to ensure both substrate solubility and transacetalization-driven equilibrium[2].

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-(3-bromo-5-ethylphenyl)-1,3-dioxolane (1.0 equiv) in a 10:1 mixture of reagent-grade Acetone and Deionized Water (approx. 10 mL per mmol of substrate).

  • Catalyst Addition: Add p-TsOH monohydrate (0.1 equiv, 10 mol%). Stir the mixture at room temperature (20–25 °C) under a nitrogen atmosphere.

    • Expert Insight: While the acetal is stable, the resulting 3-bromo-5-ethylbenzaldehyde is susceptible to auto-oxidation to the corresponding benzoic acid in the presence of atmospheric oxygen. Inert atmosphere prevents this degradation.

  • Self-Validating Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC).

    • Validation Check: Use a 2,4-dinitrophenylhydrazine (2,4-DNPH) stain. The product aldehyde will immediately appear as a bright yellow/orange spot, confirming carbonyl generation, while the starting dioxolane remains unstained.

  • Quenching (Critical Step): Once TLC indicates complete consumption of the starting material (typically 2–4 hours), quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) until gas evolution ceases[2].

    • Causality: Failing to neutralize the acid before solvent removal will cause the equilibrium to shift backward. As water is evaporated during concentration, the acidic environment will force the aldehyde and residual ethylene glycol to re-form the acetal.

  • Extraction & Isolation: Remove the acetone under reduced pressure. Extract the remaining aqueous phase with Ethyl Acetate (3 × 15 mL/mmol). Wash the combined organic layers with brine to remove residual water and ethylene glycol, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield pure 3-bromo-5-ethylbenzaldehyde.

Protocol B: Heterogeneous Deprotection using Amberlyst-15

Causality & Design: Amberlyst-15 is a macroreticular, sulfonic acid-functionalized ion-exchange resin. It provides the necessary protons for acetal cleavage while allowing for a completely neutralization-free workup, minimizing the risk of side reactions during quenching[4],[5].

  • Reaction Setup: Dissolve the substrate (1.0 equiv) in a 10:1 mixture of Acetone and Water.

  • Resin Addition: Add Amberlyst-15 resin (approx. 50 mg per mmol of substrate)[5].

    • Expert Insight: The resin should be pre-washed with acetone and dried to remove any leachable oligomeric impurities prior to use.

  • Agitation & Monitoring: Stir the suspension gently at room temperature. Monitor via TLC with a DNPH stain. Heterogeneous catalysis may require slightly longer reaction times (4–8 hours) due to mass transfer limitations at the resin surface.

  • Filtration (Workup): Upon completion, filter the reaction mixture through a fritted glass funnel or a pad of Celite to remove the Amberlyst-15 beads[5].

    • Causality: Physical removal of the solid catalyst halts the reaction instantly without the need for aqueous base. This completely eliminates the risk of base-catalyzed aldol condensations or side reactions.

  • Concentration: Evaporate the filtrate under reduced pressure. Perform a brief aqueous wash (Water/Ethyl Acetate) to remove the ethylene glycol byproduct, followed by drying over Na₂SO₄ and concentration to yield the target aldehyde.

References

  • Wuts, P. G. M., & Greene, T. W. Greene's Protective Groups in Organic Synthesis (5th Edition). John Wiley & Sons. Available at:[Link]

  • Fujioka, H., et al. Highly Discriminative and Chemoselective Deprotection/Transformations of Acetals with the Combination of Trialkylsilyl Triflate/2,4,6-Collidine. The Journal of Organic Chemistry, 2018, 83(11), 5920-5930. Available at:[Link]

  • Duursma, A., et al. Amberlyst-15 Catalyzed Acetal Deprotection. Journal of the American Chemical Society, 2003, 125(13), 3700-3701. Available at:[Link]

  • Ndlela, S., et al. Synthesis of Dolutegravir Exploiting Continuous Flow Chemistry. National Institutes of Health (PMC), 2023. Available at:[Link]

Sources

Method

2-(3-Bromo-5-ethylphenyl)-1,3-dioxolane: A Versatile Building Block in Active Pharmaceutical Ingredient (API) Synthesis

Introduction In the landscape of modern drug discovery and development, the strategic use of specialized building blocks is paramount to the efficient synthesis of complex Active Pharmaceutical Ingredients (APIs). Among...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery and development, the strategic use of specialized building blocks is paramount to the efficient synthesis of complex Active Pharmaceutical Ingredients (APIs). Among these, 2-(3-Bromo-5-ethylphenyl)-1,3-dioxolane has emerged as a key intermediate, offering a unique combination of functionalities that enable intricate molecular constructions. The presence of a bromine atom on the phenyl ring provides a reactive handle for a variety of cross-coupling reactions, while the dioxolane group serves as a stable protecting group for a carbonyl functionality. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this versatile building block. We will delve into its synthesis, characterization, and application in pivotal synthetic transformations, supported by detailed protocols and mechanistic insights. The 1,3-dioxolane ring itself is a significant heterocyclic framework found in numerous natural and synthetic drugs, and its incorporation can enhance biological activity.[1][2][3][4]

Chemical Properties and Significance

2-(3-Bromo-5-ethylphenyl)-1,3-dioxolane, with the chemical formula C11H13BrO2, possesses a molecular weight of 257.12 g/mol .[5] The core of its synthetic utility lies in the strategic placement of its functional groups. The bromo-substituted phenyl ring is primed for reactions that form new carbon-carbon and carbon-heteroatom bonds, which are fundamental to the assembly of complex drug scaffolds. The 1,3-dioxolane moiety effectively masks a benzaldehyde group, preventing its participation in reactions until its deprotection is desired. This protective strategy is crucial in multi-step syntheses where the reactivity of different functional groups must be carefully managed.

Synthesis of 2-(3-Bromo-5-ethylphenyl)-1,3-dioxolane

The synthesis of 2-(3-Bromo-5-ethylphenyl)-1,3-dioxolane is typically achieved through the acetalization of 3-bromo-5-ethylbenzaldehyde with ethylene glycol. This reaction is generally catalyzed by an acid, such as p-toluenesulfonic acid, and often involves the removal of water to drive the reaction to completion, for instance, by using a Dean-Stark apparatus.[6]

Protocol 1: Synthesis of 2-(3-Bromo-5-ethylphenyl)-1,3-dioxolane

Materials:

  • 3-bromo-5-ethylbenzaldehyde

  • Ethylene glycol

  • p-Toluenesulfonic acid monohydrate

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-bromo-5-ethylbenzaldehyde (1.0 eq), ethylene glycol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq).

  • Add toluene to the flask to a suitable volume to allow for efficient stirring and reflux.

  • Heat the reaction mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 2-(3-Bromo-5-ethylphenyl)-1,3-dioxolane.

Application in API Synthesis: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the phenyl ring of 2-(3-Bromo-5-ethylphenyl)-1,3-dioxolane is a versatile functional group for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[7] This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, typically a boronic acid or a boronic ester.[7] This methodology is widely employed in the pharmaceutical industry for the synthesis of biaryl structures, which are common motifs in many APIs.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids.[7] The catalytic cycle generally involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronate species and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[7]

Protocol 2: Suzuki-Miyaura Coupling of 2-(3-Bromo-5-ethylphenyl)-1,3-dioxolane with an Arylboronic Acid

Materials:

  • 2-(3-Bromo-5-ethylphenyl)-1,3-dioxolane

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask, add 2-(3-Bromo-5-ethylphenyl)-1,3-dioxolane (1.0 eq), the desired arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).[8][9]

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC-MS.[8]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate.[8]

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[8]

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure coupled product.[8]

Data Presentation: Characterization of 2-(3-Bromo-5-ethylphenyl)-1,3-dioxolane

The synthesized 2-(3-Bromo-5-ethylphenyl)-1,3-dioxolane should be thoroughly characterized to confirm its identity and purity. The following table summarizes the expected analytical data.

Analytical Technique Expected Results
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.4-7.2 (m, 3H, Ar-H), 5.80 (s, 1H, O-CH-O), 4.15-4.00 (m, 4H, O-CH₂-CH₂-O), 2.65 (q, J=7.6 Hz, 2H, Ar-CH₂), 1.25 (t, J=7.6 Hz, 3H, CH₃).
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 145.5, 139.5, 131.0, 129.5, 125.0, 122.5, 103.0, 65.5, 29.0, 15.5.
Mass Spectrometry (EI) m/z: 256/258 ([M]⁺, isotopic pattern for Br).
Appearance Colorless to pale yellow oil.

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and instrument used.

Application in API Synthesis: Grignard Reagent Formation and Subsequent Reactions

The bromo-substituent of 2-(3-Bromo-5-ethylphenyl)-1,3-dioxolane can also be utilized to form a Grignard reagent.[10][11] This powerful organometallic species acts as a potent nucleophile and a strong base, enabling the formation of new carbon-carbon bonds through reactions with a wide range of electrophiles, including aldehydes, ketones, esters, and carbon dioxide.[10][11][12] The formation of the Grignard reagent must be carried out under strictly anhydrous conditions to prevent quenching by protic solvents like water.[13]

Formation and Reaction of the Grignard Reagent

The Grignard reagent is prepared by reacting the aryl bromide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF).[10][13] The resulting organomagnesium halide can then be reacted in situ with an appropriate electrophile.

Protocol 3: Grignard Reaction of 2-(3-Bromo-5-ethylphenyl)-1,3-dioxolane with an Aldehyde

Materials:

  • 2-(3-Bromo-5-ethylphenyl)-1,3-dioxolane

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • A small crystal of iodine (for activation)

  • Aldehyde

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Inert gas (Argon or Nitrogen)

  • Magnetic stirrer and stir bar

Procedure:

  • Set up a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and an inlet for inert gas. All glassware must be rigorously dried.

  • Place magnesium turnings (1.2 eq) in the flask and add a small crystal of iodine.

  • Gently heat the flask under a stream of inert gas to activate the magnesium.

  • Allow the flask to cool to room temperature.

  • Dissolve 2-(3-Bromo-5-ethylphenyl)-1,3-dioxolane (1.0 eq) in anhydrous diethyl ether or THF and add it to the dropping funnel.

  • Add a small portion of the aryl bromide solution to the magnesium turnings. The reaction should initiate, as indicated by a slight turbidity and gentle refluxing.[14] If the reaction does not start, gentle warming may be necessary.

  • Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Dissolve the aldehyde (1.0 eq) in anhydrous diethyl ether or THF and add it to the dropping funnel.

  • Add the aldehyde solution dropwise to the Grignard reagent with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by slowly adding a saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic transformations discussed, providing a clear visual representation of the workflow.

Synthetic_Workflow cluster_0 Synthesis of Building Block cluster_1 API Synthesis Pathways A 3-Bromo-5-ethylbenzaldehyde C 2-(3-Bromo-5-ethylphenyl)-1,3-dioxolane A->C p-TsOH, Toluene, Reflux B Ethylene Glycol B->C E Suzuki Coupling Product (Biaryl Structure) C->E Pd Catalyst, Base G Grignard Reagent C->G D Arylboronic Acid D->E F Mg, Anhydrous Ether F->G I Grignard Adduct (Secondary Alcohol) G->I H Electrophile (e.g., Aldehyde) H->I

Caption: Synthetic workflow for the preparation and utilization of the building block.

Logical_Relationship cluster_reactions Key Transformations cluster_apis Potential API Classes BuildingBlock 2-(3-Bromo-5-ethylphenyl)-1,3-dioxolane Key Intermediate Suzuki Suzuki-Miyaura Coupling BuildingBlock->Suzuki Enables C-C bond formation Grignard Grignard Reaction BuildingBlock->Grignard Enables nucleophilic addition KinaseInhibitors Kinase Inhibitors Suzuki->KinaseInhibitors Forms biaryl scaffolds CNS_Agents CNS Agents Suzuki->CNS_Agents Antivirals Antiviral Agents Grignard->Antivirals Introduces chiral centers Grignard->CNS_Agents

Caption: Logical flow from the building block to potential API classes.

Conclusion

2-(3-Bromo-5-ethylphenyl)-1,3-dioxolane is a highly valuable and versatile building block in the synthesis of APIs. Its strategic combination of a reactive aryl bromide and a protected carbonyl group allows for a wide range of synthetic manipulations, including palladium-catalyzed cross-coupling reactions and Grignard reagent formation. The detailed protocols and mechanistic insights provided in this application note are intended to empower researchers to effectively utilize this key intermediate in their drug discovery and development endeavors. The ability to construct complex molecular architectures from this readily accessible starting material underscores its importance in the modern synthetic chemist's toolkit.

References

  • Grignard Reaction. (n.d.). LibreTexts. Retrieved from [Link]

  • Formation and reaction of a Grignard reagent. (n.d.). University of Toronto. Retrieved from [Link]

  • Synthesis of 1,3-dioxolanes. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(102), 83935-83938. Retrieved from [Link]

  • Grignard Reagent: Reactions, Preparation, Mechanism. (n.d.). ADICHEMISTRY. Retrieved from [Link]

  • Grignard Reaction. (n.d.). Cambridge University Press & Assessment. Retrieved from [Link]

  • Synthesis of 2-(2-bromophenyl)-1,3-dioxolane. (n.d.). PrepChem.com. Retrieved from [Link]

  • 2-(3-Bromo-5-ethylphenyl)-1,3-dioxolane ≥95%. (n.d.). Avantor. Retrieved from [Link]

  • Liu, H., Wang, D., Xu, W., Yang, Z., & Gai, T. (2009). (4S,5S)-2-(2-Bromophenyl)-1,3-dioxolane-4,5-dicarboxamide. Acta Crystallographica Section E: Structure Reports Online, 65(4), o841. Retrieved from [Link]

  • Küçük, H. B., Yusufoğlu, A., Mataracı, E., & Döşler, S. (2011). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Molecules, 16(11), 9104-9115. Retrieved from [Link]

  • 2-(3-bromo-2-ethylphenyl)-1,3-dioxolane. (n.d.). PubChem. Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]

  • Al-Majmaie, S., Al-Karagoly, H., & Al-Amiery, A. (2023). The Activity-Enhancing Effect of the 1,3-Dioxolane Ring in Biomedicine (A Review). Chemistry & Biodiversity, 20(7), e202300431. Retrieved from [Link]

  • 2-(3,5-DIBROMO-PHENYL)-[10][15]DIOXOLANE. (n.d.). NextSDS. Retrieved from [https://www.nextsds.com/chemical/2-(3,5-dibromo-phenyl)-[10][15]dioxolane-cas-177785-35-0]()

  • D. A. Wilson, C. J. Wilson, C. J. C. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[14][15]-Fused Indole Heterocycles. Organic Letters, 16(6), 1680-1683. Retrieved from [Link]

  • Khan, I., Ibrar, A., Ahmed, W., & Abbas, N. (2014). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. BMC Chemistry, 8(1), 63. Retrieved from [Link]

  • Effective Production of Selected Dioxolanes by Sequential Bio‐ and Chemocatalysis Enabled by Adapted Solvent Switching. (n.d.). Forschungszentrum Jülich. Retrieved from [Link]

  • Electronic Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods. (2021, November 30). ACS Publications. Retrieved from [Link]

  • Al-Majmaie, S., Al-Karagoly, H., & Al-Amiery, A. (2025, June 2). The Activity-Enhancing Effect of the 1,3-Dioxolane Ring in Biomedicine. Scilit. Retrieved from [Link]

  • Novel 1,3-dioxolane–coumarin hybrids: From synthesis to pharmacological In Vitro-In Silico profiling. (n.d.). Applied Chemical Engineering. Retrieved from [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent premature deprotection of 2-(3-Bromo-5-ethylphenyl)-1,3-dioxolane in acidic media

Welcome to the Technical Support Center. This guide provides advanced troubleshooting, mechanistic insights, and validated protocols for researchers working with acid-sensitive cyclic acetals, specifically focusing on 2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides advanced troubleshooting, mechanistic insights, and validated protocols for researchers working with acid-sensitive cyclic acetals, specifically focusing on 2-(3-Bromo-5-ethylphenyl)-1,3-dioxolane .

Mechanistic Insight: The Causality of Premature Deprotection

To prevent the premature cleavage of 2-(3-Bromo-5-ethylphenyl)-1,3-dioxolane, one must first understand the thermodynamic and kinetic drivers of acetal hydrolysis. 1,3-Dioxolanes are highly stable to nucleophiles, strong bases, and reducing agents, making them ideal protective groups for aldehydes . However, they are fundamentally labile in the presence of Brønsted or Lewis acids.

The deprotection mechanism is a reversible, acid-catalyzed process:

  • Protonation: Trace acid protonates one of the acetal oxygen atoms.

  • Ring Opening: The carbon-oxygen bond cleaves, forming a highly electrophilic oxocarbenium ion .

  • Nucleophilic Attack: Water attacks the oxocarbenium intermediate.

  • Hydrolysis: A cascade of proton transfers and elimination yields the parent 3-bromo-5-ethylbenzaldehyde and ethylene glycol .

Electronic Considerations for your Substrate: The 3-bromo-5-ethylphenyl moiety exerts competing electronic effects. The weak inductive donation of the ethyl group is counteracted by the electron-withdrawing nature of the meta-bromine atom. This makes the resulting oxocarbenium ion slightly destabilized compared to electron-rich acetals (e.g., p-methoxybenzylidene acetals). While this means it requires slightly harsher acidic conditions to cleave than highly activated acetals, it remains highly susceptible to aqueous hydrolysis if the pH drops below 5 .

Mechanism N1 1,3-Dioxolane (Stable) N2 Protonated Acetal N1->N2 H+ N3 Oxocarbenium Intermediate N2->N3 Ring Opening N4 Hemiacetal N3->N4 H2O N5 Aldehyde + Ethylene Glycol N4->N5 - H+

Mechanistic pathway of acid-catalyzed 1,3-dioxolane hydrolysis.

Troubleshooting & FAQs

Q1: My 1,3-dioxolane is cleaving during the reaction, even though I am not explicitly adding a Brønsted acid. Why? A: Trace acids in halogenated solvents (e.g., HCl in CHCl3​ or CH2​Cl2​ ) or acidic byproducts from other reagents can initiate premature deprotection. Furthermore, if you are monitoring the reaction via TLC, the inherent acidity of the silica gel can catalyze deacetalization right on the plate, giving a false positive for deprotection . Solution: Neutralize solvents by passing them through basic alumina prior to use. Add a mild, non-nucleophilic base (e.g., 0.1% to 1% triethylamine, Et3​N ) to your reaction mixture and chromatography eluents.

Q2: I need to perform a Lewis acid-mediated transformation elsewhere on the molecule. How do I prevent acetal cleavage? A: Lewis acids coordinate to the acetal oxygens, mimicking Brønsted acid protonation and triggering oxocarbenium formation . Solution: Deprotection requires a nucleophile (water) to trap the oxocarbenium ion and drive the equilibrium toward the aldehyde. By utilizing rigorously dried solvents and activated 4Å molecular sieves, the oxocarbenium ion cannot be trapped and will reversibly close back to the dioxolane.

Q3: My reaction is fine, but I lose the protecting group during the aqueous workup. How can I fix this? A: Aqueous workups often concentrate trace acids, and the biphasic interface can accelerate hydrolysis. Solution: Implement a buffered workup. Quench the reaction with saturated aqueous sodium bicarbonate ( NaHCO3​ ) or a phosphate buffer (pH 8.0) before introducing any aqueous phase.

Workflow Start Premature Deprotection Observed Q1 Is water present in the reaction? Start->Q1 A1 Enforce Strictly Anhydrous Conditions Q1->A1 Yes Q2 Is workup pH < 7? Q1->Q2 No A2 Use Buffered Workup (NaHCO3 / Et3N) Q2->A2 Yes A3 Check for Acidic Solvents or Silica Q2->A3 No

Troubleshooting workflow for preventing premature acetal cleavage.

Quantitative Stability Data

The following table summarizes the stability of 1,3-dioxolanes across various conditions, synthesized from standard protective group literature . Use this to select compatible reagents and workup conditions for 2-(3-Bromo-5-ethylphenyl)-1,3-dioxolane.

Environmental ConditionApprox. pHTemperatureAcetal Half-Life / StabilityRecommendation for 1,3-Dioxolane
1M HCl (aq) < 125 °C< 5 MinutesAvoid completely. Rapid hydrolysis.
0.1M Acetic Acid ~ 325 °C2 - 4 HoursHigh Risk. Proceed with extreme caution.
Sat. NH4​Cl (aq) ~ 525 °C> 48 HoursModerate Risk. Use only for rapid workups.
Sat. NaHCO3​ (aq) ~ 825 °CStable indefinitelyIdeal. Standard buffer for aqueous workup.
1M NaOH (aq) > 1360 °CStable indefinitelySafe. Dioxolanes are completely stable to base.
Anhydrous Lewis Acid N/A-78 °CStable (if strictly anhydrous)Safe. Maintain strict inert atmosphere.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols incorporate built-in validation steps to guarantee the survival of the 1,3-dioxolane moiety.

Protocol A: Buffered Aqueous Workup for Acid-Sensitive Acetals

Causality: Quenching with a weak base neutralizes trace acids before they can partition into the organic phase and protonate the acetal oxygen.

  • Quench: Cool the reaction mixture containing the 2-(3-Bromo-5-ethylphenyl)-1,3-dioxolane to 0 °C.

  • Buffer Addition: Slowly add 10 volumes of saturated aqueous NaHCO3​ . Stir vigorously for 5 minutes to ensure complete neutralization of the biphasic mixture.

  • Self-Validation Step: Stop stirring and allow the layers to separate. Dip a strip of pH paper into the upper aqueous layer. The pH must read ≥ 7.5. If it is lower, add solid NaHCO3​ until the target pH is reached. This validates that the environment is basic enough to prevent oxocarbenium formation.

  • Extraction: Extract the aqueous layer with an organic solvent that has been pre-treated with 0.1% Et3​N (e.g., ethyl acetate or dichloromethane).

  • Washing & Drying: Wash the combined organic layers with brine (pH adjusted to 8 with NaHCO3​ ), dry over anhydrous Na2​SO4​ (avoid MgSO4​ as it can be slightly acidic), filter, and concentrate under reduced pressure.

Protocol B: Silica Gel Chromatography of 1,3-Dioxolanes

Causality: Standard silica gel has a slightly acidic surface (pH ~5.5) which can cleave acetals during purification.

  • Eluent Preparation: Prepare your desired mobile phase (e.g., Hexanes/Ethyl Acetate).

  • Basification: Add 1% (v/v) Triethylamine ( Et3​N ) to the eluent mixture.

  • Column Packing: Slurry-pack the silica gel column using the Et3​N -doped eluent.

  • Self-Validation Step: Run at least two column volumes of the basified eluent through the column before loading your sample. Collect a fraction and test it with pH paper to ensure the eluent exiting the column is basic. This confirms the acidic sites on the silica have been fully neutralized.

  • Purification: Load the crude 2-(3-Bromo-5-ethylphenyl)-1,3-dioxolane and elute as normal. The product will elute cleanly without streaking or degradation.

References

  • Acetals as Protecting Groups - Chemistry LibreTexts[Link]

  • Avoid Protecting Groups | Green Chemistry: Principles and Case Studies - Royal Society of Chemistry[Link]

  • Tuning the stability of alkoxyisopropyl protection groups - Beilstein Journal of Organic Chemistry[Link]

  • Deprotection of Acetals and Ketals by Silica Sulfuric Acid and Wet SiO2 - PMC - NIH[Link]

  • 1,3-Dioxanes, 1,3-Dioxolanes - Organic Chemistry Portal[Link]

  • Greene's Protective Groups in Organic Synthesis, 4th Edition - Wiley[Link]

Optimization

Technical Support Center: Optimizing Dean-Stark Conditions for 2-(3-Bromo-5-ethylphenyl)-1,3-dioxolane Synthesis

Welcome to the technical support center for the synthesis of 2-(3-Bromo-5-ethylphenyl)-1,3-dioxolane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-(3-Bromo-5-ethylphenyl)-1,3-dioxolane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The content is structured to address specific challenges you may encounter during your experiments, with a focus on optimizing the critical Dean-Stark acetalization step.

I. Troubleshooting Guide

This section addresses common problems encountered during the synthesis of 2-(3-Bromo-5-ethylphenyl)-1,3-dioxolane. Each issue is presented in a question-and-answer format, providing potential causes and actionable solutions.

Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yield in this acetalization reaction is a frequent issue and can stem from several factors. The formation of the dioxolane is a reversible equilibrium reaction.[1][2][3] To drive the reaction towards the product, the water generated as a byproduct must be efficiently removed.[1][2][3]

Potential Causes & Solutions:

  • Inefficient Water Removal: The Dean-Stark apparatus is crucial for removing water via azeotropic distillation.[4][5]

    • Troubleshooting:

      • Improper Setup: Ensure the Dean-Stark trap is correctly assembled with the condenser and reaction flask. The side arm must allow the organic solvent to return to the flask while trapping the denser water layer.

      • Insufficient Reflux Rate: The solvent must be refluxing at a rate vigorous enough to carry the water-solvent azeotrope into the condenser.[6] If the reflux is too slow, increase the heating mantle temperature.

      • Incorrect Solvent: Toluene or benzene are commonly used because they form azeotropes with water, facilitating its removal.[3][5] Ensure you are using an appropriate solvent that is immiscible with water.

  • Incomplete Reaction: The reaction may not have reached completion.

    • Troubleshooting:

      • Reaction Time: Monitor the reaction progress by observing the rate of water collection in the Dean-Stark trap. The reaction is generally complete when no more water is collected.[3] You can also use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting aldehyde.

      • Catalyst Inactivity: An insufficient amount or deactivated acid catalyst can slow down the reaction. p-Toluenesulfonic acid (p-TSA) is a common choice.[2][7] Consider adding a fresh batch of catalyst if the reaction stalls.

  • Side Reactions: Under harsh conditions, side reactions can consume starting materials or the desired product.

    • Troubleshooting:

      • Aldehyde Polymerization: Aldehydes can polymerize under strongly acidic conditions.[3] Use a catalytic amount of acid (typically 0.01-0.02 equivalents).[3]

      • Ethylene Glycol Self-Condensation: At high temperatures and strong acid concentrations, ethylene glycol can self-condense to form dioxane.[3] Maintain a controlled reflux temperature.

Question 2: I am observing the formation of significant side products. How can I identify and minimize them?

Answer:

The formation of side products can complicate purification and reduce the overall yield. Understanding the potential side reactions is key to mitigating them.

Potential Side Products & Minimization Strategies:

  • Unreacted Starting Materials: The most common "impurities" are often unreacted 3-bromo-5-ethylbenzaldehyde and ethylene glycol.

    • Identification: These can be readily identified by comparing the crude reaction mixture to the starting materials using TLC or GC analysis.

    • Minimization: As discussed in the low yield section, ensure efficient water removal and adequate reaction time to drive the equilibrium towards the product.[3]

  • Hemiacetal Intermediate: The reaction proceeds through a hemiacetal intermediate.[1][8] If the reaction is stopped prematurely or water removal is inefficient, the hemiacetal may be present in the final mixture.

    • Identification: The hemiacetal will have a different polarity compared to the starting aldehyde and the final dioxolane product on a TLC plate.

    • Minimization: Allow the reaction to proceed until no more water is collected in the Dean-Stark trap.

  • Polymerization Products: As mentioned, the aldehyde can polymerize.

    • Identification: These are often high molecular weight, insoluble materials.

    • Minimization: Use the recommended catalytic amount of acid and avoid excessively high temperatures.

Question 3: The reaction seems to have stalled, and no more water is being collected in the Dean-Stark trap, but TLC shows significant starting material remaining. What should I do?

Answer:

This scenario suggests an issue with the reaction equilibrium or catalyst activity.

Troubleshooting Steps:

  • Check for Leaks: Ensure there are no leaks in your glassware setup, as this can prevent the system from reaching the required reflux temperature and efficient azeotropic distillation.

  • Verify Catalyst Activity: The acid catalyst may have degraded or been neutralized.

    • Action: Carefully add a small, fresh portion of the acid catalyst (e.g., a few crystals of p-TSA) to the reaction mixture. Observe if water collection resumes.

  • Solvent Considerations: The solvent volume might be too low, leading to inefficient heat transfer and reflux.

    • Action: Ensure the starting materials are adequately dissolved in the solvent. If necessary, add more solvent to maintain a steady reflux.

  • Azeotrope Composition: The efficiency of water removal depends on the azeotropic composition of the solvent-water mixture.[5]

    • Consideration: While toluene is standard, in some cases, other solvents that form lower-boiling azeotropes might be considered, although this is less common for this specific synthesis.

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the synthesis of 2-(3-Bromo-5-ethylphenyl)-1,3-dioxolane.

What is the fundamental principle behind using a Dean-Stark apparatus in this synthesis?

The Dean-Stark apparatus facilitates the removal of water from a reaction mixture through azeotropic distillation.[4] In this synthesis, the reaction between 3-bromo-5-ethylbenzaldehyde and ethylene glycol is a reversible acetalization, producing water as a byproduct.[1][3] According to Le Chatelier's principle, removing a product (water) will shift the equilibrium to favor the formation of more products, in this case, the desired 2-(3-Bromo-5-ethylphenyl)-1,3-dioxolane.[4] The apparatus works by co-distilling the water with an immiscible organic solvent (like toluene) that forms an azeotrope.[5] The condensed vapors collect in a graduated tube where the denser water separates and is trapped, while the lighter organic solvent overflows and returns to the reaction flask.[4]

What is the role of the acid catalyst, and which one should I choose?

An acid catalyst is essential because alcohols (like ethylene glycol) are weak nucleophiles.[1][8] The catalyst protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[8]

  • Common Catalysts:

    • p-Toluenesulfonic acid (p-TSA): This is a widely used, effective, and easy-to-handle solid acid catalyst.[2][7]

    • Sulfuric acid (H₂SO₄): A strong acid catalyst, but can sometimes lead to more side reactions if not used in carefully controlled amounts.

    • Solid Acid Catalysts: Zeolites and other solid acids can also be employed and offer the advantage of easier removal from the reaction mixture.[9]

For most lab-scale syntheses, p-TSA is the recommended choice due to its efficacy and ease of use.

How do I properly monitor the progress of the reaction?

Effective reaction monitoring is crucial for achieving optimal results. A combination of methods is recommended:

  • Water Collection: The primary method for this specific setup is to monitor the volume of water collected in the Dean-Stark trap. The theoretical amount of water can be calculated based on the limiting reagent. The reaction is considered complete when water collection ceases.[3]

  • Thin Layer Chromatography (TLC): TLC is an excellent technique to qualitatively track the consumption of the starting aldehyde and the formation of the product. By co-spotting the reaction mixture with the starting materials, you can visually assess the progress of the reaction. The product, being less polar than the starting aldehyde and ethylene glycol, will have a higher Rf value.

  • Gas Chromatography (GC): For more quantitative analysis, GC can be used to determine the relative concentrations of reactants and products in the crude reaction mixture.[10]

What are the best practices for the work-up and purification of 2-(3-Bromo-5-ethylphenyl)-1,3-dioxolane?

A standard work-up procedure is generally effective for isolating the product:

  • Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature.

  • Neutralization: Transfer the reaction mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.[3] This is followed by a wash with brine (saturated NaCl solution) to remove excess water and water-soluble impurities.[3]

  • Drying: Dry the organic layer over an anhydrous drying agent like anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by:

    • Distillation: If the product is a liquid and thermally stable, vacuum distillation can be an effective purification method.

    • Column Chromatography: For high purity, column chromatography on silica gel is often necessary to separate the product from any remaining starting materials or side products.[3][11]

III. Experimental Protocols & Data

Optimized Protocol for 2-(3-Bromo-5-ethylphenyl)-1,3-dioxolane Synthesis

This protocol provides a detailed step-by-step methodology for the synthesis.

Materials:

  • 3-Bromo-5-ethylbenzaldehyde

  • Ethylene glycol

  • p-Toluenesulfonic acid monohydrate (p-TSA)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Setup: Assemble a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

  • Charging Reagents: To the flask, add 3-bromo-5-ethylbenzaldehyde (1.0 eq), ethylene glycol (1.2 eq), and toluene (sufficient to dissolve the aldehyde and allow for efficient reflux).

  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.01-0.02 eq) to the flask.

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.

  • Monitoring: Continue refluxing and monitor the reaction by observing the volume of water collected and by TLC analysis. The reaction is complete when no more water is collected.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent.

  • Isolation: Remove the toluene under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by vacuum distillation or column chromatography.

Data Presentation: Solvent and Catalyst Loading
ParameterRecommended RangeRationale
Ethylene Glycol (equivalents)1.1 - 1.5A slight excess helps to drive the reaction equilibrium towards the product.
p-TSA (equivalents)0.01 - 0.02A catalytic amount is sufficient to promote the reaction without causing significant side reactions.
Toluene (volume relative to aldehyde)3 - 5 mL per gramEnsures adequate solvation and an appropriate reflux rate for azeotropic water removal.

IV. Visualizations

Reaction Mechanism

Reaction_Mechanism cluster_activation Catalyst Activation cluster_nucleophilic_attack Nucleophilic Attack cluster_cyclization Cyclization & Water Elimination Aldehyde 3-Bromo-5-ethylbenzaldehyde Protonated_Aldehyde Protonated Aldehyde (Electrophilic) Aldehyde->Protonated_Aldehyde + H⁺ Ethylene_Glycol Ethylene Glycol Hemiacetal Hemiacetal Intermediate Protonated_Aldehyde->Hemiacetal + Ethylene Glycol Catalyst H⁺ (from p-TSA) Protonated_Hemiacetal Protonated Hemiacetal Hemiacetal->Protonated_Hemiacetal + H⁺ Oxonium_Ion Oxonium Ion Protonated_Hemiacetal->Oxonium_Ion - H₂O Dioxolane 2-(3-Bromo-5-ethylphenyl)-1,3-dioxolane Oxonium_Ion->Dioxolane Deprotonation Water H₂O

Caption: Acid-catalyzed mechanism for dioxolane formation.

Dean-Stark Optimization Workflow

Optimization_Workflow Start Start: Low Yield Issue Check_Setup Check Dean-Stark Setup Integrity Start->Check_Setup Check_Setup->Start Leaks Found Monitor_Reflux Monitor Reflux Rate & Temperature Check_Setup->Monitor_Reflux Setup OK Monitor_Reflux->Start Reflux Inadequate Check_Catalyst Assess Catalyst Activity & Loading Monitor_Reflux->Check_Catalyst Reflux Adequate Check_Catalyst->Start Catalyst Inactive Analyze_Purity Analyze Crude Product (TLC/GC) Check_Catalyst->Analyze_Purity Catalyst OK Analyze_Purity->Start Major Side Reactions Optimize_Time Optimize Reaction Time Analyze_Purity->Optimize_Time Impurities Identified Purification Refine Purification Protocol Optimize_Time->Purification Reaction Complete Success End: Optimized Yield Purification->Success

Sources

Troubleshooting

Purification of 2-(3-Bromo-5-ethylphenyl)-1,3-dioxolane by silica gel column chromatography

Target Compound: 2-(3-Bromo-5-ethylphenyl)-1,3-dioxolane Subject: Overcoming Silica-Induced Acetal Degradation During Flash Chromatography Welcome to the Technical Support Center. As a Senior Application Scientist, I hav...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: 2-(3-Bromo-5-ethylphenyl)-1,3-dioxolane Subject: Overcoming Silica-Induced Acetal Degradation During Flash Chromatography

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying 2-(3-Bromo-5-ethylphenyl)-1,3-dioxolane. This resource moves beyond basic instructions to explain the causality behind our experimental choices, ensuring your purification protocols are robust, reproducible, and self-validating.

Part 1: The Causality of Silica-Induced Degradation

The Problem: 2-(3-Bromo-5-ethylphenyl)-1,3-dioxolane is an acetal protecting group masking a benzaldehyde derivative. While 1,3-dioxolanes are highly stable to basic and nucleophilic conditions, they are extremely sensitive to Brønsted acids.

Standard normal-phase chromatography utilizes silica gel (SiO₂), a polar stationary phase coated with surface silanol (-Si-OH) groups. These silanols are mildly acidic (pKa ~4.5–5.0). When your acetal interacts with untreated silica, the silanol protons coordinate to the dioxolane oxygens. This triggers a ring-opening event to form an oxonium ion, which is rapidly hydrolyzed by adventitious water in the solvent, reverting your hard-won product back to 3-bromo-5-ethylbenzaldehyde[1].

The Solution: To prevent this degradation, the silica stationary phase must be chemically deactivated prior to use. This is achieved by adding a volatile amine base, typically 0.5% to 1.0% v/v Triethylamine (Et₃N), to the mobile phase[2]. The lone pair on the Et₃N nitrogen acts as a Lewis base, irreversibly binding to and neutralizing the acidic silanol protons. This renders the stationary phase completely inert toward the acetal[3].

Pathway A 2-(3-Bromo-5-ethylphenyl) -1,3-dioxolane B Silica Gel (SiO2) Acidic Silanols (pKa ~4.5) A->B Adsorption & Protonation C Oxonium Ion Intermediate B->C Ring Opening D 3-Bromo-5-ethylbenzaldehyde (Degradation Product) C->D Hydrolysis (-Ethylene Glycol)

Fig 1. Acid-catalyzed degradation pathway of 1,3-dioxolanes on untreated silica gel.

Part 2: Standard Operating Procedure (SOP) for Acetal Purification

To ensure a self-validating system, do not simply add Et₃N to your running solvent; you must pre-equilibrate the column. If you load your sample onto a column that hasn't been fully saturated with base, the leading edge of your compound will still encounter active acidic sites.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare your target eluent (e.g., 90:10 Hexanes/Ethyl Acetate). Add 1% v/v Triethylamine (Et₃N) and mix thoroughly.

  • Column Packing: Slurry pack the silica gel using the Et₃N-spiked solvent to ensure uniform distribution of the stationary phase[4].

  • Equilibration (Critical Validation Step): Flush the packed column with at least 3 Column Volumes (CV) of the basified solvent. Self-Validation: Spot the eluting solvent onto a TLC plate and stain with iodine or ninhydrin. A brown/purple spot confirms that Et₃N has saturated the column and is now eluting freely. The column is now safe for your acetal.

  • Sample Loading: Dissolve the crude 2-(3-Bromo-5-ethylphenyl)-1,3-dioxolane in a minimal volume of the basified eluent. Load it carefully onto the silica bed.

  • Isocratic Elution: Run the column using the basified solvent. Monitor fractions via TLC (UV 254 nm).

  • Evaporation & Recovery: Pool the product-containing fractions. Remove the solvent via rotary evaporation. Because Et₃N (bp 89°C) can linger, subject the resulting oil to high vacuum (Schlenk line) for 2–4 hours to ensure complete removal of the amine.

Workflow S1 1. Solvent Prep Add 1% Et3N S2 2. Column Packing Slurry with Et3N S1->S2 S3 3. Equilibration Flush 3 CVs S2->S3 S4 4. Sample Load Minimal Solvent S3->S4 S5 5. Elution Isocratic Flow S4->S5 S6 6. Recovery High Vacuum S5->S6

Fig 2. Optimized workflow for the purification of acid-labile acetals using deactivated silica.

Part 3: Quantitative Data & Separation Metrics

When monitoring your purification, use the following expected retention factors (Rf) as a baseline. Note that the loss of the highly polarized carbonyl dipole often makes the dioxolane slightly less polar than the parent aldehyde, though they can run closely together.

Compound / ComponentStructure TypeExpected Rf (10% EtOAc/Hexanes)UV Activity (254 nm)
3-Bromo-5-ethylbenzaldehyde Aldehyde (Starting Material)~0.55Strong
2-(3-Bromo-5-ethylphenyl)-1,3-dioxolane Acetal (Target Product)~0.45Moderate
Ethylene Glycol Diol (Reagent)0.00 (Baseline)None
Triethylamine Amine Base (Additive)Variable (Streaks)None (Stains in I₂)
Part 4: Troubleshooting & FAQs

Q1: My purified fractions show a mixture of the dioxolane and the aldehyde, even though my crude NMR showed 100% conversion. What happened? A1: This is the classic symptom of on-column hydrolysis. You likely added Et₃N to the running solvent but failed to pre-equilibrate the column. As the solvent travels down the column, the silica absorbs the Et₃N. The solvent front becomes depleted of base, leaving the lower sections of the column acidic. Your acetal outpaces the Et₃N saturation front, hits the acidic silica, and hydrolyzes. Always flush 3 CVs of basified solvent before loading your sample[3].

Q2: I successfully isolated the acetal, but my ¹H NMR shows a triplet at ~1.0 ppm and a quartet at ~2.5 ppm. How do I remove this Et₃N contamination? A2: Triethylamine has a boiling point of 89°C, which makes it stubborn to remove completely on a standard rotary evaporator (especially from viscous oils). To resolve this, place your flask under high vacuum (< 0.1 Torr) with vigorous stirring for 2–4 hours. If the contamination persists, dissolve the oil in diethyl ether and wash quickly with a cold, pH 7.0 phosphate buffer to partition the amine into the aqueous layer without risking acid hydrolysis.

Q3: The Rf of my unreacted 3-bromo-5-ethylbenzaldehyde is nearly identical to my dioxolane product. How can I improve the separation? A3: If chromatography fails to resolve the starting material from the product, implement a chemical validation step prior to the column. Dissolve your crude mixture in an organic solvent (e.g., ether) and wash vigorously with saturated aqueous sodium bisulfite (NaHSO₃). The unreacted aldehyde will form a water-soluble bisulfite adduct and partition into the aqueous layer. The base-stable dioxolane will remain in the organic phase, effectively purifying your compound before it ever touches silica.

Part 5: References
  • Tuning the stability of alkoxyisopropyl protection groups. Beilstein Journal of Organic Chemistry.[2]

  • Application Note: Acetal Protection of Cyclohexanecarboxaldehyde. Benchchem.[1]

  • Flash Chromatography Guide. OpenOChem Learn.[4]

  • Synthesis of 4-cyanoindole nucleosides and enzymatic incorporation into DNA. PMC / National Institutes of Health.[3]

Sources

Optimization

Minimizing side reactions during lithiation of 2-(3-Bromo-5-ethylphenyl)-1,3-dioxolane

Target Substrate: 2-(3-Bromo-5-ethylphenyl)-1,3-dioxolane Reaction Class: Lithium-Halogen Exchange Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals perfor...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Substrate: 2-(3-Bromo-5-ethylphenyl)-1,3-dioxolane Reaction Class: Lithium-Halogen Exchange

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals performing low-temperature metalation on highly functionalized arenes. Lithiating 2-(3-Bromo-5-ethylphenyl)-1,3-dioxolane presents specific chemoselectivity challenges due to the presence of an acid-sensitive acetal protecting group and benzylic protons.

Below, you will find targeted troubleshooting FAQs, mechanistic insights, and a self-validating protocol to ensure high-fidelity metalation while suppressing Wurtz-Fittig coupling and protecting group degradation.

Part 1: Mechanistic Insights & Troubleshooting FAQs

Q1: Why am I observing significant amounts of alkylated byproducts (Wurtz-Fittig coupling) when using n-butyllithium? A1: When n-butyllithium (n-BuLi) is used for lithium-halogen exchange, the primary byproduct is 1-bromobutane (n-BuBr). The newly formed, highly nucleophilic aryllithium species can react with this n-BuBr electrophile in a classic Wurtz-Fittig coupling, yielding a butylated arene side product. To entirely suppress this, you must switch to tert-butyllithium (t-BuLi) and use exactly 2.0 to 2.1 equivalents. The first equivalent of t-BuLi executes the lithium-bromine exchange, generating tert-butyl bromide (t-BuBr). The second equivalent of t-BuLi acts as a strong base, rapidly performing an E2 elimination on the t-BuBr[1]. This elimination outcompetes any nucleophilic attack, safely converting the byproduct into gaseous isobutylene, isobutane, and inert lithium bromide, thereby removing the electrophile from the system[2].

Q2: My 1,3-dioxolane protecting group is degrading or opening during the reaction. How do I prevent this? A2: The 1,3-dioxolane ring is generally stable to organolithium reagents, but the acetal proton (at the C2 position between the two oxygen atoms) possesses weak acidity. If the internal temperature of the reaction rises above -40 °C, either the excess alkyllithium or the newly formed aryllithium can deprotonate this position. This alpha-lithiation leads to rapid ring fragmentation (forming an enol ether and a lithium alkoxide)[3]. To prevent this, the reaction must be maintained at a strict -78 °C. Ensure that the t-BuLi is added dropwise down the side of the flask to pre-cool the reagent and prevent localized exothermic spikes that could provide the activation energy for this side reaction.

Q3: What is the optimal solvent system for this specific substrate, and why? A3: Anhydrous Tetrahydrofuran (THF) is the optimal solvent. While lithium-halogen exchange can occur in non-polar solvents or diethyl ether, the reaction rate is highly solvent-dependent. THF strongly coordinates to the lithium cation, breaking down the hexameric/tetrameric aggregates of the alkyllithium into more reactive dimers or monomers. This makes the exchange reaction essentially diffusion-controlled at -78 °C[4]. In contrast, using pure hydrocarbons or diethyl ether can result in sluggish exchange, leaving unreacted aryl bromide that can later react with the aryllithium to form homocoupled biaryl side products[5].

Q4: Does the ethyl group at position 5 pose a risk for benzylic deprotonation? A4: Benzylic protons have a pKa of approximately 41, making them theoretically susceptible to deprotonation by t-BuLi (pKa ~53). However, lithium-halogen exchange is a kinetically favored, diffusion-controlled process. By maintaining the temperature at -78 °C and strictly limiting the t-BuLi to 2.05 equivalents, the exchange reaction will reach completion long before any measurable benzylic deprotonation occurs.

Part 2: Quantitative Reagent Analysis

To ensure reproducibility, it is critical to select the correct lithiating agent. The table below summarizes the operational differences between common alkyllithiums for this specific substrate.

ReagentEquivalents RequiredPrimary Alkyl Halide ByproductRisk of Wurtz-Fittig CouplingIdeal Operating Temperature
n-Butyllithium 1.0 - 1.11-BromobutaneHigh -78 °C
s-Butyllithium 1.0 - 1.12-BromobutaneModerate -78 °C
t-Butyllithium 2.0 - 2.1tert-Butyl bromideVery Low -78 °C

Part 3: Validated Experimental Protocol

This self-validating methodology is designed to ensure complete lithium-halogen exchange while preserving the 1,3-dioxolane ring.

Step 1: Equipment Preparation

  • Action: Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum, then backfill with high-purity Argon. Repeat three times.

  • Causality: Organolithium reagents and the resulting aryllithium are highly sensitive to moisture and oxygen. Even trace water will prematurely quench the aryllithium, yielding the debrominated byproduct (2-(3-ethylphenyl)-1,3-dioxolane).

Step 2: Substrate Solvation

  • Action: Dissolve 2-(3-Bromo-5-ethylphenyl)-1,3-dioxolane (1.0 eq) in anhydrous, inhibitor-free THF to achieve a concentration of 0.1 M to 0.2 M.

  • Causality: This concentration range ensures optimal stirring and heat dissipation during the exothermic exchange reaction.

Step 3: Cryogenic Cooling

  • Action: Submerge the reaction flask in a dry ice/acetone bath. Allow the solution to stir for at least 15 minutes.

  • Causality: The internal temperature must reach exactly -78 °C before reagent addition to prevent the kinetic activation of the acetal C-H deprotonation pathway.

Step 4: Lithiation

  • Action: Using a syringe pump or careful manual addition, add t-BuLi (1.7 M in pentane, 2.05 eq) dropwise down the inner wall of the flask over 10–15 minutes.

  • Causality: Adding the reagent down the cold wall of the flask pre-cools the t-BuLi before it hits the reaction mixture, preventing localized "hot spots" that cause ring-opening of the 1,3-dioxolane. The 2.05 equivalents ensure complete consumption of the generated t-BuBr via E2 elimination.

Step 5: Aging

  • Action: Stir the reaction mixture at -78 °C for exactly 30 minutes.

  • Causality: This aging period guarantees that the diffusion-controlled exchange and subsequent E2 elimination have reached 100% conversion, establishing a stable, homogeneous aryllithium solution.

Step 6: Electrophilic Trapping & Quench

  • Action: Add the desired electrophile (e.g., anhydrous DMF for formylation) dropwise at -78 °C. Stir for 1 hour, then quench the reaction at -78 °C by adding saturated aqueous NH₄Cl before allowing the mixture to warm to room temperature.

  • Causality: Quenching at cryogenic temperatures ensures that any unreacted organometallic species are safely neutralized before thermal pathways (like acetal degradation) can activate.

Part 4: Process Visualizations

Workflow A 1. Substrate Prep 2-(3-Bromo-5-ethylphenyl) -1,3-dioxolane in THF B 2. Cryogenic Cooling Strict -78 °C (Dry Ice/Acetone) A->B C 3. Lithiation Dropwise addition of 2.05 eq t-BuLi B->C D 4. Aging Stir 30 min at -78 °C C->D E 5. Trapping Add Electrophile (e.g., DMF) D->E F 6. Quench Sat. NH4Cl at -78 °C then warm to RT E->F

Fig 1. Standard validated workflow for the low-temperature lithiation and electrophilic trapping.

Mechanism ArBr Aryl Bromide Substrate Exchange Lithium-Halogen Exchange (Diffusion Controlled at -78 °C) ArBr->Exchange tBuLi1 1st eq. t-BuLi tBuLi1->Exchange ArLi Aryllithium Intermediate Exchange->ArLi tBuBr t-BuBr Byproduct Exchange->tBuBr Wurtz Wurtz-Fittig Coupling (Side Reaction) ArLi->Wurtz Elimination E2 Elimination (Kinetically Faster than Wurtz) tBuBr->Elimination tBuBr->Wurtz Prevented tBuLi2 2nd eq. t-BuLi tBuLi2->Elimination SafeByproducts Isobutylene + Isobutane + LiBr (Inert to Aryllithium) Elimination->SafeByproducts

Fig 2. Mechanistic pathway demonstrating how 2 equivalents of t-BuLi prevent Wurtz-Fittig coupling.

Part 5: References

  • Title: A Closer Look at the Bromine–Lithium Exchange with tert-Butyllithium in an Aryl Sulfonamide Synthesis Source: Organic Letters - ACS Publications URL: [Link]

  • Title: Effect of Solvent on the Lithium−Bromine Exchange of Aryl Bromides: Reactions of n-Butyllithium and tert-Butyllithium with 1-Bromo-4-tert-butylbenzene at 0 °C Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Chemical Reviews - Stability of 1,3-Dioxolane Ring Source: University of Windsor URL: [Link]

  • Title: The Lithium–Halogen Exchange Reaction in Process Chemistry Source: ResearchGate URL: [Link]

  • Title: Flow Chemistry: Volume 1 Flow Chemistry – Fundamentals Source: DOKUMEN.PUB URL: [Link]

Sources

Troubleshooting

Improving moisture stability of 2-(3-Bromo-5-ethylphenyl)-1,3-dioxolane during long-term storage

Welcome to the Advanced Technical Support Center for the storage and handling of 2-(3-Bromo-5-ethylphenyl)-1,3-dioxolane . As a cyclic acetal protecting group for 3-bromo-5-ethylbenzaldehyde, this compound presents speci...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for the storage and handling of 2-(3-Bromo-5-ethylphenyl)-1,3-dioxolane . As a cyclic acetal protecting group for 3-bromo-5-ethylbenzaldehyde, this compound presents specific long-term storage challenges. This guide synthesizes field-proven methodologies and mechanistic chemistry to help you establish a self-validating storage system that prevents degradation.

The Core Mechanism: Understanding Acetal Degradation

To effectively store 2-(3-Bromo-5-ethylphenyl)-1,3-dioxolane, we must first understand the causality of its degradation. Acetals are inherently stable to basic, nucleophilic, and reductive conditions[1]. However, they are extremely sensitive to [1].

During long-term storage, atmospheric moisture can permeate imperfect seals. If the storage vessel leaches trace acidic silicates, or if atmospheric CO₂ dissolves in trace water to form carbonic acid, the microenvironment's pH drops. This trace acid protonates one of the dioxolane oxygens, triggering a ring-opening event. Subsequent nucleophilic attack by water drives the equilibrium backward, yielding the parent 3-bromo-5-ethylbenzaldehyde and ethylene glycol[2].

Hydrolysis A 2-(3-Bromo-5-ethylphenyl) -1,3-dioxolane B Protonated Acetal (Trace Acid) A->B H+ C Hemiacetal Intermediate (+ H2O) B->C H2O D 3-Bromo-5-ethylbenzaldehyde + Ethylene Glycol C->D -H+

Acid-catalyzed hydrolysis pathway of 1,3-dioxolane acetals.

Self-Validating Storage Protocol

To prevent hydrolysis, your storage protocol must address both variables of the degradation equation: moisture and protons . We achieve this by utilizing activated molecular sieves to physically trap water molecules (which have a kinetic diameter of ~2.8 Å)[3], combined with a non-nucleophilic base to chemically scavenge trace acids[4].

This protocol is "self-validating" because it incorporates mandatory analytical checkpoints (Karl Fischer titration and NMR) to verify the integrity of the storage environment before and during the storage lifecycle.

Step-by-Step Methodology
  • Desiccant Activation: Bake 3Å molecular sieves at 300°C for 3–4 hours under a high vacuum to remove all adsorbed water. Allow them to cool strictly under an inert Argon atmosphere.

  • Base Preparation: Oven-dry anhydrous Potassium Carbonate (K₂CO₃) at 150°C for 2 hours.

  • Baseline Validation (QC Check 1): Before packaging, analyze the bulk 2-(3-Bromo-5-ethylphenyl)-1,3-dioxolane.

    • Karl Fischer (KF) Titration: Must read < 10 ppm H₂O.

    • ¹H NMR: Must show 0% integration for the aldehyde proton (~9.9 ppm).

  • Packaging: Inside a glovebox or under a positive Argon stream, transfer the compound into an oven-dried, amber glass bottle. Amber glass prevents potential photolytic degradation[5].

  • Stabilizer Addition: Add 10% w/v of the activated 3Å molecular sieves and 1–2% w/w of the anhydrous K₂CO₃ directly to the compound.

  • Sealing: Blanket the headspace with Argon (heavier than Nitrogen, providing a better displacement of Oxygen/moisture). Seal tightly with a PTFE-lined cap and wrap the exterior seal with Parafilm.

  • Lifecycle Validation (QC Check 2): Extract an aliquot every 3 months under Argon. If KF > 50 ppm or NMR detects > 1% aldehyde, the storage system has failed and the batch must be re-purified.

Quantitative Comparison of Storage Additives
Additive / DesiccantResidual Water CapacitySuitability for AcetalsMechanistic Role & Notes
3Å Molecular Sieves < 10 ppmExcellent Optimal choice. Traps H₂O (2.8 Å) while excluding the larger acetal[6].
Silica Gel ~60 ppmPoor Mildly acidic surface; can actively catalyze dioxolane ring opening[6].
Calcium Chloride > 100 ppmPoor Insufficient drying capacity for long-term acetal stability.
Anhydrous K₂CO₃ ModerateExcellent (as co-additive)Mild, non-nucleophilic base. Scavenges trace protons without side reactions[4].

Troubleshooting Workflows

If you suspect your batch of 2-(3-Bromo-5-ethylphenyl)-1,3-dioxolane has degraded, follow this diagnostic workflow to isolate the root cause and implement corrective actions.

Workflow Start Detect Aldehyde Impurity (NMR/Odor) CheckH2O Check Moisture Level (Karl Fischer) Start->CheckH2O Decision Moisture > 50 ppm? CheckH2O->Decision Dry Dry over 3Å Sieves & Add K2CO3 Decision->Dry Yes CheckAcid Check Container/Seal (Acid Leaching?) Decision->CheckAcid No Repackage Repackage in Amber Glass with PTFE Septa + Argon Dry->Repackage CheckAcid->Repackage

Diagnostic and corrective workflow for acetal degradation.

Diagnostic Markers Table
Analytical MethodIntact Acetal ProfileDegraded Profile (Aldehyde)Required Action
¹H NMR Dioxolane CH (~5.8 ppm), Ethylene CH₂ (~4.0 ppm)Appearance of Aldehyde CHO (~9.9 ppm)If >2% Aldehyde: Repurify via column chromatography (pre-treated with 1% TEA).
Karl Fischer < 10 ppm H₂O> 50 ppm H₂OReplace molecular sieves, re-flush with Argon.
Olfactory / Visual Colorless, very mild odorYellowish tint, sharp "bitter almond" or cherry odorQuarantine batch immediately and run NMR.

Frequently Asked Questions (FAQs)

Q: My stored 2-(3-Bromo-5-ethylphenyl)-1,3-dioxolane has developed a strong, distinct odor. Is the batch ruined? A: The distinct odor (often described as cherry-like or bitter almond) is a classic indicator of benzaldehyde derivative formation[5]. This means the acetal has partially hydrolyzed back to 3-bromo-5-ethylbenzaldehyde. You must quantify the degradation using ¹H NMR. If the purity has dropped below your acceptable threshold, repurify the batch.

Q: Can I use standard silica gel or calcium chloride instead of molecular sieves for storage? A: No. and can actually catalyze the hydrolysis of the dioxolane ring[6]. Calcium chloride is not efficient enough to achieve the sub-10 ppm moisture levels required for long-term acetal stability. You must use activated 3Å or 4Å molecular sieves.

Q: Why use Potassium Carbonate (K₂CO₃) over Sodium Hydroxide (NaOH) as a base stabilizer? A: Strong bases like NaOH are excessively hygroscopic and can cause localized degradation, saponification of other functional groups, or unwanted side reactions. K₂CO₃ is a mild, non-nucleophilic base that effectively scavenges trace protons to maintain a safe pH without participating in destructive chemistry[4].

Q: Is it safe to store this compound in a standard plastic reagent bottle? A: No. Plastic containers are often permeable to atmospheric oxygen and moisture over long periods. Furthermore, plasticizers can leach into your compound. Always use high-quality, non-reactive [5] with PTFE-lined septa.

References

  • Chemistry LibreTexts. "17.8: Acetals as Protecting Groups." Organic Chemistry (Wade).[1][Link]

  • Williams, D. B. G., & Lawton, M. "Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants." Journal of Organic Chemistry.[6][Link]

  • Chemistry Steps. "Acetals as Protecting Groups for Aldehydes and Ketones." Chemistry Steps.[2][Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12586, 1,3-Dioxolane." PubChem.[7][Link]

  • Basso, A., et al. "Synthesis of Aldehyde Building Blocks Protected as Acid Labile N-Boc N,O-Acetals." Journal of Organic Chemistry.[4][Link]

  • Wang, K.-S., et al. "Structured Polyvinyl Alcohol/Zeolite/Carbon Composites Prepared Using Supercritical Fluid Extraction Techniques as Adsorbent." International Journal of Chemical Engineering.[3][Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to FT-IR Spectral Differentiation: 3-Bromo-5-ethylbenzaldehyde vs. its 1,3-Dioxolane Acetal

Introduction: The Spectroscopic Signature of a Protecting Group In the landscape of synthetic organic chemistry, particularly within drug development, the use of protecting groups is a cornerstone of elegant and efficien...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Spectroscopic Signature of a Protecting Group

In the landscape of synthetic organic chemistry, particularly within drug development, the use of protecting groups is a cornerstone of elegant and efficient molecular construction. The transformation of a reactive aldehyde into a stable acetal is a classic and indispensable strategy. Fourier-Transform Infrared (FT-IR) spectroscopy offers a rapid, non-destructive, and highly informative method to monitor the progress of this reaction.[1][2] The power of FT-IR lies in its ability to provide a distinct "fingerprint" of a molecule's functional groups.

This guide provides an in-depth comparison of the FT-IR spectra of an aromatic aldehyde, 3-Bromo-5-ethylbenzaldehyde, and its corresponding cyclic acetal, 2-(3-Bromo-5-ethylphenyl)-1,3-dioxolane. We will explore the fundamental vibrational principles that govern their spectra, present a robust experimental protocol for data acquisition, and analyze the key spectral changes that unequivocally confirm the chemical transformation.

Theoretical Framework: From Carbonyls to Ethers

The dramatic difference between the FT-IR spectra of an aldehyde and its acetal is rooted in the fundamental change of functional groups. The reaction involves the conversion of a carbonyl group (C=O) and an aldehydic C-H bond into two new ether-like single bonds (C-O) within a five-membered ring.

  • 3-Bromo-5-ethylbenzaldehyde (The Precursor): The spectrum of this aromatic aldehyde is dominated by two key features:

    • The Carbonyl (C=O) Stretch: This is typically one of the most intense and sharp absorptions in an IR spectrum. For aromatic aldehydes, where the carbonyl group is conjugated with the benzene ring, this peak is observed at a lower wavenumber (around 1705-1685 cm⁻¹) compared to saturated aldehydes (~1730 cm⁻¹).[3][4] This shift is due to resonance, which imparts more single-bond character to the C=O bond, slightly weakening it and thus lowering its vibrational frequency.

    • The Aldehydic C-H Stretch: This feature is unique to aldehydes and provides a definitive diagnostic marker. It manifests as one or two moderate absorptions in the 2860-2700 cm⁻¹ region.[5][6] The peak around 2720 cm⁻¹ is particularly useful as it appears in a relatively uncluttered region of the spectrum.[6]

  • 2-(3-Bromo-5-ethylphenyl)-1,3-dioxolane (The Product): Upon successful conversion to the cyclic acetal, the defining vibrational modes of the aldehyde vanish and are replaced by new ones:

    • Disappearance of C=O and Aldehydic C-H: The complete absence of the strong carbonyl peak around 1700 cm⁻¹ and the aldehydic C-H stretches is the primary evidence of reaction completion.

    • Appearance of Acetal C-O Stretches: The newly formed 1,3-dioxolane ring introduces strong C-O-C stretching vibrations. Cyclic ethers typically exhibit multiple strong bands in the fingerprint region, specifically between 1150 and 1050 cm⁻¹.[7] These absorptions are characteristic of the acetal functional group and serve as a positive confirmation of the product's identity.

Experimental Protocol: Acquiring High-Fidelity Spectra via ATR-FTIR

For both the solid aldehyde precursor and the likely liquid or low-melting solid dioxolane product, Attenuated Total Reflectance (ATR) FT-IR spectroscopy is the method of choice.[8][9] Its primary advantage is the lack of extensive sample preparation, leading to high reproducibility and rapid analysis.[10][11]

Instrumentation:

  • FT-IR Spectrometer equipped with a Diamond or Zinc Selenide (ZnSe) ATR accessory.

Step-by-Step Methodology:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal surface is impeccably clean. Use a soft tissue dampened with isopropanol or ethanol to wipe the crystal, followed by a dry tissue.

    • Lower the ATR press arm.

    • Acquire a background spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹). This is a critical step to subtract the spectral signature of the ambient atmosphere (CO₂, H₂O) and the instrument itself.

  • Sample Analysis (3-Bromo-5-ethylbenzaldehyde):

    • Lift the press arm.

    • Place a small amount (a few milligrams) of the solid aldehyde powder directly onto the center of the ATR crystal.

    • Lower the press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal.[12]

    • Acquire the sample spectrum using the same parameters as the background scan.

    • Thoroughly clean the crystal surface after analysis.

  • Sample Analysis (2-(3-Bromo-5-ethylphenyl)-1,3-dioxolane):

    • Repeat Step 1 to ensure a fresh, clean background is used.

    • Place 1-2 drops of the liquid product (or a few milligrams if solid) onto the center of the ATR crystal.[12]

    • Lower the press arm to spread the sample into a thin film.

    • Acquire the sample spectrum.

    • Thoroughly clean the crystal after analysis.

This protocol is self-validating because the cleanliness of the crystal can be checked by acquiring a spectrum after cleaning; a flat baseline confirms the absence of residue.

Spectral Analysis: A Tale of Two Functional Groups

The conversion from aldehyde to acetal is spectroscopically unambiguous. The following table summarizes the expected key differences, with data for the aldehyde precursor referenced from the NIST Chemistry WebBook for 3-bromobenzaldehyde.[13]

Vibrational Mode3-Bromo-5-ethylbenzaldehyde (cm⁻¹)2-(3-Bromo-5-ethylphenyl)-1,3-dioxolane (cm⁻¹)Comment
Aldehydic C-H Stretch ~2820, ~2740 (moderate, sharp)AbsentDefinitive disappearance of the aldehyde functional group.[6]
Aromatic C-H Stretch >3000>3000Present in both molecules, indicating the persistence of the aromatic ring.
Aliphatic C-H Stretch ~2970, ~2880~2970, ~2880Present in both due to the ethyl group. The dioxolane will have additional C-H stretches from the new ring.
Carbonyl C=O Stretch ~1703 (very strong, sharp) Absent The most crucial change. Confirms the consumption of the carbonyl group.[3][4]
Aromatic C=C Stretch ~1600, ~1570~1600, ~1570Present in both, characteristic of the substituted benzene ring.
Acetal C-O-C Stretch Absent~1150-1050 (multiple strong, sharp bands) Key indicator of product formation. Characteristic of the cyclic ether system.[7]

The "fingerprint region" (below 1500 cm⁻¹) will also show significant changes beyond the C-O stretches, as the overall vibrational modes of the molecule are altered. However, the clear and dramatic changes highlighted in the table are sufficient for confidently monitoring the reaction.

Visualizing the Functional Group Transformation

The relationship between the chemical reaction and the resulting FT-IR spectral changes can be visualized as a clear workflow.

FT_IR_Comparison cluster_start Precursor cluster_product Product aldehyde 3-Bromo-5-ethylbenzaldehyde C₉H₉BrO aldehyde_ir Key FT-IR Signals C=O Stretch: ~1703 cm⁻¹ (Strong) Aldehydic C-H: ~2740 cm⁻¹ (Moderate) aldehyde->aldehyde_ir dioxolane 2-(3-Bromo-5-ethylphenyl)-1,3-dioxolane C₁₁H₁₃BrO₂ aldehyde->dioxolane Ethylene Glycol, Acid Catalyst dioxolane_ir Key FT-IR Signals C=O Stretch: Absent C-O Stretches: 1150-1050 cm⁻¹ (Strong) dioxolane->dioxolane_ir

Caption: Reaction workflow from aldehyde to dioxolane with corresponding key FT-IR signals.

Conclusion for the Practicing Scientist

FT-IR spectroscopy provides an unequivocal and efficient method for tracking the protection of 3-Bromo-5-ethylbenzaldehyde as its 1,3-dioxolane acetal. The analysis hinges on a simple principle: the disappearance of the characteristic aldehyde absorptions and the concurrent appearance of new, strong acetal bands.

For researchers in drug development and synthetic chemistry, the key takeaways are:

  • Primary Indicator of Reaction: The complete disappearance of the intense C=O stretching band around 1703 cm⁻¹.

  • Confirmation of Product: The emergence of strong, sharp C-O stretching bands in the 1150-1050 cm⁻¹ region.

  • Method of Choice: ATR-FTIR offers a fast, reliable, and preparation-free technique for in-situ or at-line reaction monitoring.

By understanding these distinct spectral signatures, scientists can confidently determine reaction endpoints, assess purity, and ensure the integrity of their synthetic pathways, ultimately accelerating the development of new chemical entities.

References

  • University of California, Davis. (n.d.). Sample preparation for FT-IR.
  • Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved March 21, 2026, from [Link]

  • Polymer Chemistry Characterization Lab, Virginia Tech. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved March 21, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Infrared spectrum of 1,3-dioxane. Retrieved March 21, 2026, from [Link]

  • Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. Retrieved March 21, 2026, from [Link]

  • Rytwo, G., et al. (2014). The Use of ATR-FTIR Spectroscopy for Quantification of Adsorbed Compounds.
  • LibreTexts Chemistry. (2023). 19.14: Spectroscopy of Aldehydes and Ketones. In Organic Chemistry (McMurry). Retrieved March 21, 2026, from a general organic chemistry textbook chapter.
  • Smith, B. C. (2017, November 1). The C=O Bond, Part II: Aldehydes. Spectroscopy Online. Retrieved March 21, 2026, from [Link]

  • LibreTexts Chemistry. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved March 21, 2026, from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy Tutorial: Aldehydes. Retrieved March 21, 2026, from [Link]

  • Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved March 21, 2026, from [Link]

  • Polymer Chemistry Characterization Lab, Virginia Tech. (n.d.). Infrared (IR) Spectroscopy. Retrieved March 21, 2026, from [Link]

  • Mettler Toledo. (n.d.). ATR Sensors Expedite Investigation of Chemical Reactions.
  • OpenStax. (2023, September 20). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry. Retrieved March 21, 2026, from [Link]

  • EAG Laboratories. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR). Retrieved March 21, 2026, from [Link]

  • Csupor, D., et al. (2009). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Molecules, 14(1), 455-467.
  • Prabaharan, A., & Xavier, J. R. (2018). Observed and theoretical FT-IR Spectra of 2-methoxy 1,3-dioxolane.
  • NIST. (n.d.). Benzaldehyde, 3-bromo-. In NIST Chemistry WebBook. Retrieved March 21, 2026, from [Link]

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